molecular formula C14H10F3NO3S B1350611 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride CAS No. 56191-23-2

4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride

Cat. No.: B1350611
CAS No.: 56191-23-2
M. Wt: 329.3 g/mol
InChI Key: MOLUCNREGWWLAW-UHFFFAOYSA-N
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Description

4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is an organic compound with the molecular formula C14H10F3NO3S and a molecular weight of 329.29 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride typically involves the reaction of 4-(methylthio)phenol with 3-nitrobenzotrifluoride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The nitro group and trifluoromethyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methylthio)phenoxy]-2-nitrobenzotrifluoride
  • 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it suitable for various applications .

Properties

IUPAC Name

1-(4-methylsulfanylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3S/c1-22-11-5-3-10(4-6-11)21-13-7-2-9(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLUCNREGWWLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379578
Record name 1-[4-(Methylsulfanyl)phenoxy]-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56191-23-2
Record name 1-[4-(Methylsulfanyl)phenoxy]-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56191-23-2
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